N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, fluorophenyl groups, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and methoxybenzamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or activation of specific biochemical pathways. The triazole ring and fluorophenyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{4-(4-fluorophenyl)-5-formyl-6-(1-methyl ethyl)pyrimidin-2-yl}-n-methylmethanesulfonamide: This compound also contains fluorophenyl groups and exhibits similar biological activities.
Bis (4-fluorophenyl)methyl (4H-1,2,4-triazol-4yl-methyl)silane: Another triazole derivative with fluorophenyl groups, used in various chemical and biological applications.
(4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine:
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVJVCCBYPANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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